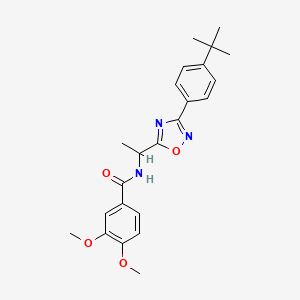
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide, also known as CPOP, is a chemical compound that has gained interest in the scientific community due to its potential use in various research applications.
Aplicaciones Científicas De Investigación
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been found to have various research applications, including its use as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been used as a tool for studying the role of nitric oxide in various physiological and pathological processes, such as inflammation and cancer.
Mecanismo De Acción
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide works by binding to nitric oxide and forming a fluorescent complex, which can be detected and measured. It has been found to have high selectivity and sensitivity for nitric oxide, making it a valuable tool for studying its role in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular function, making it a safe and reliable tool for studying nitric oxide. It has also been found to have high stability and a long fluorescence lifetime, allowing for accurate and reliable measurements.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide is its high selectivity and sensitivity for nitric oxide, making it a valuable tool for studying its role in biological systems. It is also safe and reliable, with minimal toxicity and no interference with cellular function. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide in scientific research. One potential application is its use in studying the role of nitric oxide in neurodegenerative diseases, such as Alzheimer's and Parkinson's. It could also be used to study the effects of nitric oxide on cardiovascular function and in the development of new therapies for cardiovascular disease. Additionally, further research could be done to improve the solubility of this compound in aqueous solutions, making it more versatile and useful in a wider range of experimental settings.
In conclusion, this compound is a valuable tool for studying the role of nitric oxide in biological systems. Its high selectivity and sensitivity, combined with its safety and reliability, make it a valuable asset in scientific research. With further research and development, it has the potential to be used in a wide range of applications, from studying neurodegenerative diseases to developing new therapies for cardiovascular disease.
Métodos De Síntesis
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with 3-amino-5-phenyl-1,2,4-oxadiazole, followed by the reaction of the resulting product with N-phenylbenzamide. The final product is obtained through purification and isolation techniques.
Propiedades
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-18-13-7-6-12-17(18)19-24-21(27-25-19)16-11-5-4-10-15(16)20(26)23-14-8-2-1-3-9-14/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLATPWVNJXHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B7691488.png)
![2-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7691510.png)






![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)
